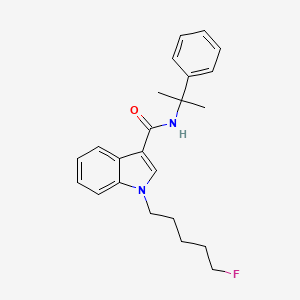
5-Fluoro CUMYL-PICA
Overview
Description
5-Fluoro CUMYL-PICA, also known as CUMYL-5F-PICA, is a derivative of the aminoalkylindole cannabinoid AM2201 . It is an analog of CUMYL-PICA characterized by the addition of an alkyl-terminal fluorine atom . The IUPAC name for this compound is 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide .
Synthesis Analysis
The synthesis of 5F-CUMYL-PICA and related compounds has been described in the literature . These compounds were synthesized and characterized using nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-quadrupole time-of-flight-MS (LC-QTOF-MS) .Molecular Structure Analysis
The molecular formula of 5-Fluoro CUMYL-PICA is C23H27FN2O . The structure of this compound includes an indole ring attached to a carboxamide group, with a fluoropentyl chain and a phenylpropan-2-yl group also attached .Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoro CUMYL-PICA have not been detailed in the search results, it is known that this compound can be quantified in biological samples using LC–MS/MS .Scientific Research Applications
In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA : This study by Kevin et al. (2017) in Forensic Toxicology investigated the clearance and metabolism of CUMYL-PICA and 5-Fluoro CUMYL-PICA. The research found that both compounds have rapid metabolic clearance in vitro, but this process is prolonged in vivo. The study also highlighted the need for careful selection of metabolites as analytical targets in forensic settings due to the similarity in metabolic pathways of closely related synthetic cannabinoids (Kevin et al., 2017).
Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues : Longworth et al. (2017) in ACS Chemical Neuroscience synthesized and characterized the pharmacology of various synthetic cannabinoids, including CUMYL-5F-PICA. They found these compounds to be potent, efficacious agonists at CB1 and CB2 receptors, with selectivity for CB1 activation. In vivo experiments in rats showed that CUMYL-PICA and CUMYL-5F-PICA induced hypothermia and bradycardia, confirming their cannabimimetic effects (Longworth et al., 2017).
Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold-hopping analog of synthetic cannabinoid receptor agonists 5F-CUMYL-PICA and 5F-CUMYL-PINACA : Banister et al. (2018) in Drug Testing and Analysis synthesized and characterized the binding affinities and functional activities of 5F-CUMYL-PICA and other compounds at cannabinoid receptors. They observed potent cannabimimetic effects in mice, which induced hypothermia through a CB1-dependent mechanism (Banister et al., 2018).
Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures : Kevin et al. (2018) in Forensic Toxicology explored the thermal stability of various synthetic cannabinoids, including 5F-CUMYL-PICA. The study found that these compounds, when heated above 400°C, release potentially toxic products, including cyanide, which could have significant health impacts on users (Kevin et al., 2018).
Safety And Hazards
Future Directions
Given the potential risks associated with the use of synthetic cannabinoids like 5-Fluoro CUMYL-PICA, future research will likely focus on further elucidating the pharmacological and toxicological properties of these compounds. This could help inform regulatory decisions and public health interventions .
properties
IUPAC Name |
1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O/c1-23(2,18-11-5-3-6-12-18)25-22(27)20-17-26(16-10-4-9-15-24)21-14-8-7-13-19(20)21/h3,5-8,11-14,17H,4,9-10,15-16H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCYQNSYQBCKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155696 | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro CUMYL-PICA | |
CAS RN |
1400742-18-8 | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-cumyl-pica | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-CUMYL-PICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BN4RS63UV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




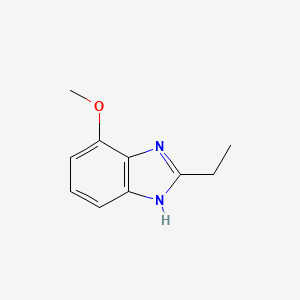
![[(1R,2S,4S,10R,12S,14R,15R)-7-acetyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B570557.png)
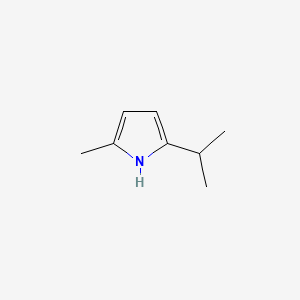
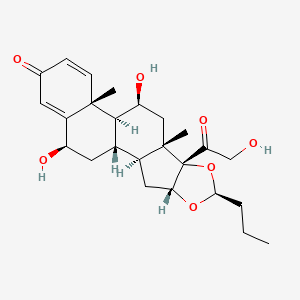
![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)
![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)
![2-Methyl-6-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B570573.png)
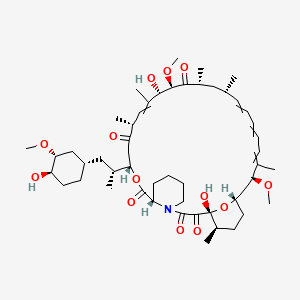
![(3S,4S,7aR,12bS)-3-(cyclopropylmethyl)-7-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-olate;hydrochloride](/img/structure/B570578.png)